molecular formula C20H21N3O4 B11153075 5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide

5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11153075
M. Wt: 367.4 g/mol
InChI Key: PRRKYKXDZLWBLP-UHFFFAOYSA-N
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Description

5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis to increase yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide include other indole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

5-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-23-17-8-7-16(27-3)9-13(17)10-18(23)20(25)21-12-19(24)22-14-5-4-6-15(11-14)26-2/h4-11H,12H2,1-3H3,(H,21,25)(H,22,24)

InChI Key

PRRKYKXDZLWBLP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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